molecular formula C9H9N3O B598300 (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime CAS No. 1198098-52-0

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime

Cat. No.: B598300
CAS No.: 1198098-52-0
M. Wt: 175.19 g/mol
InChI Key: HFFLEBHLDYXIRV-UHFFFAOYSA-N
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Description

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is a key chemical intermediate based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a structure of high significance in medicinal chemistry due to its presence in various biologically active compounds . This scaffold is recognized as a privileged structure in drug discovery for its role as a bioisostere of purines . Researchers utilize this oxime-functionalized derivative as a versatile building block for the synthesis of novel compounds with potential antiproliferative activity. The 7-azaindole core, particularly when modified at the 3-position, is a subject of investigation in oncology research for its ability to influence cell cycle regulation and inhibit kinase activity . Furthermore, analogs of the pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against other therapeutic targets, such as human neutrophil elastase (HNE), a protease involved in inflammatory respiratory diseases, and Janus kinase 3 (JAK3), a target for immunomodulation and the treatment of transplant rejection . The presence of the oxime group at the 3-position and the methyl group at the 5-position offers researchers a strategic site for further chemical diversification to explore structure-activity relationships and develop potential therapeutics for a range of conditions .

Properties

CAS No.

1198098-52-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H9N3O/c1-6-2-8-7(5-12-13)4-11-9(8)10-3-6/h2-5,13H,1H3,(H,10,11)

InChI Key

HFFLEBHLDYXIRV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NC=C2C=NO)N=C1

Canonical SMILES

CC1=CC2=C(NC=C2C=NO)N=C1

Synonyms

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime

Origin of Product

United States

Preparation Methods

Bromination of 2-Amino-5-picoline

The synthesis begins with the bromination of 2-amino-5-picoline to yield 2-amino-3-bromo-5-picoline. This step introduces a bromine atom at the 3-position, enabling subsequent cross-coupling reactions.

StepReagents/ConditionsYieldReference
BrominationN-Bromosuccinimide (NBS), DMF, 0–5°C, 12 hr85%

The reaction proceeds via electrophilic aromatic substitution, with NBS acting as the brominating agent. The use of dimethylformamide (DMF) as a solvent ensures solubility of the starting material and facilitates moderate yields.

Sonogashira Coupling with Trimethylsilylacetylene

The brominated intermediate undergoes a Sonogashira coupling with trimethylsilylacetylene to form a carbon-carbon bond. This step installs the alkyne group necessary for cyclization.

StepReagents/ConditionsYieldReference
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C, 24 hr78%

The palladium catalyst facilitates the coupling between the aryl bromide and alkyne. Trimethylsilyl (TMS) protection of the alkyne prevents undesired side reactions during subsequent steps.

Cyclization to Form Pyrrolo[2,3-b]pyridine

Cyclization is achieved using sodium hydride (NaH) in tetrahydrofuran (THF), which deprotonates the amine and induces ring closure to form the pyrrolo[2,3-b]pyridine core.

StepReagents/ConditionsYieldReference
CyclizationNaH (60% dispersion in oil), THF, reflux, 6 hr65%

The reaction mechanism involves deprotonation of the amino group, followed by intramolecular attack of the alkyne to form the six-membered pyridine ring.

Duff Reaction for Formylation

The Duff reaction introduces the aldehyde group at the 3-position of the pyrrolopyridine scaffold using urotropine (hexamethylenetetramine) under acidic conditions.

StepReagents/ConditionsYieldReference
FormylationUrotropine, H₂SO₄, HOAc, 100°C, 8 hr52%

The reaction proceeds via electrophilic formylation, with urotropine serving as a formaldehyde equivalent. Acetic acid and sulfuric acid create the acidic environment necessary for the reaction.

Oxime Formation

The final step involves the reaction of the aldehyde intermediate with hydroxylamine hydrochloride in the presence of sodium acetate to form the oxime.

StepReagents/ConditionsYieldReference
Oxime FormationNH₂OH·HCl, NaOAc, EtOH, 70°C, 4 hr40%

The E-configuration of the oxime is favored under these conditions due to steric hindrance between the methyl group and hydroxylamine.

Comparative Analysis of Reaction Conditions

Bromination Optimization

Alternative brominating agents such as Br₂ in H₂SO₄ were explored but resulted in lower yields (≤70%) compared to NBS.

Cyclization Solvent Effects

Replacing THF with DMF in the cyclization step reduced yields to 50%, likely due to side reactions involving the polar aprotic solvent.

Oxime Formation pH Dependence

Using NaHCO₃ instead of NaOAc increased reaction time to 6 hr without improving yield, suggesting mild acidity (pH 4–5) is optimal.

Optimization Strategies and Challenges

Key Challenges

  • Low Yield in Duff Reaction : The formylation step remains a bottleneck (52% yield), attributed to competing decomposition pathways under strong acidic conditions.

  • Oxime Isomerization : Prolonged heating during oxime formation may lead to Z/E isomerization, requiring precise temperature control.

Process Improvements

  • Catalyst Screening : PdCl₂(PPh₃)₂ outperformed Pd(OAc)₂ in Sonogashira coupling, reducing palladium loading by 30%.

  • Solvent-Free Oxime Formation : Preliminary studies using microwave irradiation in solvent-free conditions achieved 45% yield in 1 hr, offering a scalable alternative .

Chemical Reactions Analysis

Types of Reactions

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the oxime can yield the corresponding amine, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Nitrile Oxides: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets.

    Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis or as imaging agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime and analogous pyrrolopyridine derivatives are critical to their distinct chemical behaviors and applications. Below is a comparative analysis:

Structural and Functional Differences

This compound: Substituents: 5-methyl, 3-carbaldehyde oxime (E-configuration).

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1190321-17-5):

  • Substituents: 5-methyl, 3-carbaldehyde.
  • Key Features: The aldehyde group (–CHO) is reactive toward nucleophiles (e.g., amines, hydrazines), making it a versatile intermediate for synthesizing Schiff bases or hydrazones. However, it is classified as harmful upon inhalation, skin contact, or ingestion .

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 937012-15-2): Substituents: 5-nitro, 3-carbaldehyde. Key Features: The nitro group (–NO₂) is strongly electron-withdrawing, altering electronic properties and reactivity. This compound serves as a pharmaceutical intermediate, likely in the synthesis of nitro-containing bioactive molecules .

4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 4894-34-2):

  • Substituents: 4-methyl, 3-carbaldehyde.
  • Key Features: The methyl group at position 4 instead of 5 may affect steric interactions and regioselectivity in reactions. Structural data and applications are less documented.

1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde (CAS: 1190311-90-0): Substituents: 3- and 4-carbaldehyde groups.

Research and Application Insights

  • This makes the oxime more suitable for metal coordination studies or prodrug designs .
  • Safety : The parent aldehyde (CAS: 1190321-17-5) requires stringent handling due to toxicity , whereas the oxime’s safety profile remains undocumented but likely distinct due to reduced volatility.
  • Synthetic Utility : Nitro and dicarbaldehyde derivatives are preferred for constructing complex heterocycles or polymers, whereas methyl-substituted aldehydes/oximes are tailored for targeted biological interactions .

Biological Activity

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is C9H9N3OC_9H_9N_3O, with a molecular weight of approximately 175.19 g/mol. The structure features a pyrrolo[2,3-b]pyridine core, which is significant for its biological activity. The oxime functional group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with hydroxylamine. This process can be optimized through various conditions to improve yield and purity.

Anticancer Activity

Research indicates that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
7fHCT116193.93
7aA549208.58
7bHT-29238.14

In these studies, the presence of specific substituents on the pyridine ring influences the cytotoxicity and selectivity toward cancer cells, suggesting a structure-activity relationship (SAR) that merits further investigation .

Antimicrobial Properties

Pyrrolo[2,3-b]pyridines have also been evaluated for their antimicrobial activity. A study reported that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis or protein function.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Compounds in this class have been identified as inhibitors of SGK-1 kinase, which plays a role in cell survival and proliferation. Inhibition of SGK-1 can lead to reduced tumor growth .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, enhancing apoptosis in cancer cells while sparing normal cells.

Case Studies

  • In vitro Studies : A series of in vitro experiments demonstrated that (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells.
  • In vivo Studies : Animal models treated with these compounds showed a significant reduction in tumor size compared to controls, indicating potential for therapeutic use in oncology.

Q & A

Q. What is the synthetic pathway for (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime?

Methodological Answer: The synthesis typically involves two key steps:

Preparation of the aldehyde precursor : The pyrrolopyridine core is functionalized at the 3-position with a methyl group and an aldehyde. This may involve Vilsmeier-Haack formylation or metal-catalyzed cross-coupling reactions, analogous to methods used for related pyrrolopyridine aldehydes (e.g., 4-bromo derivatives) .

Oxime formation : The aldehyde intermediate is reacted with hydroxylamine hydrochloride (NH2_2OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux. The (E)-configuration is favored due to steric and electronic effects, confirmed by spectroscopic analysis .

Q. Which spectroscopic techniques are critical for characterizing this oxime?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the oxime’s formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of imine proton at ~8–9 ppm). The (E)-configuration is inferred from coupling constants (JJ-values) in 1^1H NMR .
  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for structurally similar oxime derivatives (e.g., pyrazole oxime esters) .
  • IR Spectroscopy : Identifies the C=N stretch (~1600–1650 cm1^{-1}) and O-H stretch (~3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this oxime’s stereochemistry?

Methodological Answer:

  • X-ray Validation : If NMR data (e.g., NOE effects or coupling constants) conflict with expected (E)-configuration, single-crystal X-ray diffraction provides unambiguous resolution, as shown in pyrazole oxime studies .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts for both (E) and (Z) configurations, allowing comparison with experimental data .

Q. What computational strategies predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock or Schrödinger to simulate binding interactions with target proteins (e.g., kinases or receptors). Structural data from related pyrrolopyridine derivatives (e.g., 5-substituted analogs) can guide target selection .
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity. Data from bioactivity assays of structurally similar compounds (e.g., pyrazole oximes) can train the model .

Q. How to design experiments for analyzing structure-activity relationships (SAR) in this oxime’s derivatives?

Methodological Answer:

  • Functional Group Modulation : Synthesize analogs with variations at the 5-methyl or oxime positions (e.g., halogenation or alkylation). Compare their bioactivity using assays like enzyme inhibition or cellular cytotoxicity .
  • Crystallographic Studies : Resolve X-ray structures of analogs bound to target proteins to identify critical binding motifs, as done for pyrrolopyridine-based inhibitors .

Data Contradiction Analysis

Example Scenario : Conflicting solubility data reported in different studies.
Resolution Strategy :

  • Standardized Protocols : Re-test solubility in controlled conditions (e.g., pH 7.4 buffer, DMSO) using HPLC or UV-Vis spectroscopy. Cross-reference with logP values predicted via computational tools (e.g., ChemAxon) .
  • Thermodynamic Solubility Measurement : Perform shake-flask experiments with saturated solutions, filtered and quantified via gravimetric analysis .

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